![molecular formula C15H16ClN3O2S B2585468 N~4~-[2-(4-chlorophenyl)ethyl]-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide CAS No. 1251679-11-4](/img/structure/B2585468.png)
N~4~-[2-(4-chlorophenyl)ethyl]-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide
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Overview
Description
The compound is a derivative of thiazole, a heterocyclic compound containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . It also contains a 4-chlorophenyl group and an ethyl group attached to the nitrogen atoms of the thiazole ring.
Molecular Structure Analysis
The molecular structure of this compound would be expected to exhibit the aromaticity of the thiazole ring, with the 4-chlorophenyl and ethyl groups attached to the nitrogen atoms of the ring .Chemical Reactions Analysis
Thiazole derivatives are known to participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the chlorine atom on the phenyl ring could make this compound more reactive in certain conditions.Scientific Research Applications
- Research Findings : N4-[2-(4-chlorophenyl)ethyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide derivatives were synthesized and evaluated for antimicrobial activity. Compounds d1, d2, and d3 exhibited promising antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungal species .
- Research Findings : Among the synthesized compounds, d6 and d7 demonstrated potent anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Molecular docking studies indicated their favorable binding within specific protein pockets, suggesting their potential as lead compounds for rational drug design .
- Research Findings : Thiazole derivatives exhibit antimicrobial effects by interfering with bacterial lipid biosynthesis and other mechanisms. This property makes them valuable in the fight against microbial infections .
- Research Findings : 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were screened for anti-HIV activity. While not directly related to our compound, this highlights the broader potential of indole-based molecules .
- Research Findings : Physicochemical properties (such as NMR, IR spectra, and elemental analysis) confirmed the molecular structures of the synthesized derivatives .
- Research Findings : Molecular docking studies provided insights into the binding modes of active compounds within specific protein targets. This information guides further drug development .
Antimicrobial Activity
Anticancer Properties
Thiazole Nucleus and Antimicrobial Mechanisms
Anti-HIV Activity (Related Compound)
Physicochemical Characterization
Drug Design and Rational Approaches
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-N-[2-(4-chlorophenyl)ethyl]-2-N-ethyl-1,3-thiazole-2,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c1-2-17-14(21)15-19-12(9-22-15)13(20)18-8-7-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJFFNVMASRMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=CS1)C(=O)NCCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-[2-(4-chlorophenyl)ethyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide |
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